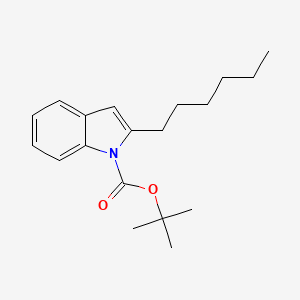

tert-Butyl 2-hexyl-1H-indole-1-carboxylate

Description

tert-Butyl 2-hexyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Properties

Molecular Formula |

C19H27NO2 |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

tert-butyl 2-hexylindole-1-carboxylate |

InChI |

InChI=1S/C19H27NO2/c1-5-6-7-8-12-16-14-15-11-9-10-13-17(15)20(16)18(21)22-19(2,3)4/h9-11,13-14H,5-8,12H2,1-4H3 |

InChI Key |

BCOWTROXDJWNQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 2-hexyl-1H-indole-1-carboxylate typically involves several steps, starting from commercially available materials. One common method involves the Vilsmeier formylation of 4-bromo-1H-indole, followed by conversion to an N-Boc derivative. The aldehyde group is then reduced, and the hydroxy group is protected using tert-butyl (dimethyl)silyl chloride. The formyl group is introduced at the 4-position using n-BuLi as a base and DMF as an electrophile.

Chemical Reactions Analysis

tert-Butyl 2-hexyl-1H-indole-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-BuLi, DMF, NaBH4, and tert-butyl (dimethyl)silyl chloride. Major products formed from these reactions include N-Boc derivatives, alcohols, and TBS-protected compounds .

Scientific Research Applications

tert-Butyl 2-hexyl-1H-indole-1-carboxylate has several scientific research applications. It serves as a precursor to biologically active natural products like Indiacen A and Indiacen B. . These properties make them valuable in medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of tert-Butyl 2-hexyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives. They exhibit diverse biological activities by interacting with various enzymes and receptors in the body .

Comparison with Similar Compounds

tert-Butyl 2-hexyl-1H-indole-1-carboxylate can be compared with other similar compounds such as tert-Butyl 1-indolecarboxylate and tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. These compounds share the indole core structure but differ in their substituents and functional groups. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.